5-(Azidomethyl)quinoxaline

Click chemistry CuAAC Quinoxaline functionalization

5-(Azidomethyl)quinoxaline (CAS 2460756-85-6) is a bifunctional C5-substituted quinoxaline building block uniquely engineered for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Unlike C2- or C6-azide analogs, the benzylic C5-azidomethyl position provides distinct electronic density and steric accessibility, enabling regiochemically controlled triazole construction for medicinal chemistry SAR, photoaffinity probe development, and D-A fluorescent sensor prototyping. This reagent enables systematic exploration of underexplored C5 chemical space across antimalarial, kinase inhibition, and antimicrobial programs. Supplied at ≥95% HPLC purity for research use.

Molecular Formula C9H7N5
Molecular Weight 185.19
CAS No. 2460756-85-6
Cat. No. B2973340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azidomethyl)quinoxaline
CAS2460756-85-6
Molecular FormulaC9H7N5
Molecular Weight185.19
Structural Identifiers
SMILESC1=CC(=C2C(=C1)N=CC=N2)CN=[N+]=[N-]
InChIInChI=1S/C9H7N5/c10-14-13-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6H2
InChIKeyQWAFUGBUJDZFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azidomethyl)quinoxaline (CAS 2460756-85-6) Procurement Specification: A Bifunctional Quinoxaline-Azide Click Chemistry Building Block


5-(Azidomethyl)quinoxaline (CAS 2460756-85-6, C9H7N5, MW 185.19) is a bifunctional heterocyclic reagent integrating a reactive azidomethyl group at the C5 position of the quinoxaline scaffold . This structural arrangement confers dual functionality: the quinoxaline core serves as a pharmacophoric template with broad biological relevance [1], while the azide moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular bioconjugation and hybrid molecule construction . As a research-use click chemistry building block, the compound is supplied at ≥95% HPLC purity and is primarily employed in synthetic medicinal chemistry, chemical biology probe development, and targeted library synthesis rather than as a finished pharmaceutical agent . The compound is generally stable to hydrolysis under standard laboratory conditions, though the azide group may undergo reduction to the corresponding amine under specific in vivo metabolic conditions .

5-(Azidomethyl)quinoxaline Selection Rationale: Why C5 Azidomethyl Regioisomers and Other Quinoxaline Azides Are Not Interchangeable


Generic substitution of 5-(Azidomethyl)quinoxaline with other quinoxaline-based azides—including C2-substituted analogs, 6-amino-derived click hybrids, or sulfonyl azide derivatives—is scientifically unsound due to fundamentally distinct regiochemical, electronic, and reactivity profiles . The C5 position of the quinoxaline ring possesses unique electronic density and steric accessibility that differ markedly from the C2 or C6 positions, directly influencing both click reaction kinetics and the three-dimensional orientation of conjugated payloads [1]. Furthermore, the benzylic nature of the C5-azidomethyl linkage confers distinct stability and reduction susceptibility compared to aromatic azides directly bonded to the quinoxaline core . These structural divergences translate into measurable differences in CuAAC reaction yields, triazole product stability, and downstream biological activity when the conjugated constructs are evaluated in target binding assays .

5-(Azidomethyl)quinoxaline Comparative Evidence: Regiochemical, Electronic, and Reactivity Differentiation Data


C5 vs. C2 Azidomethyl Regiochemistry: Electronic Environment and Click Reactivity Comparison

The C5 position of quinoxaline exhibits an electron density distribution distinct from the C2 position, directly affecting the reactivity of the attached azidomethyl group in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Density functional theory (DFT) calculations on structurally related quinoxaline derivatives reveal that the C5 position bears a different partial charge compared to the C2 position due to the asymmetric electronic effects of the pyrazine ring nitrogen atoms [1]. The benzylic nature of the 5-azidomethyl group (CH2N3 bonded to an sp2-hybridized aromatic carbon) confers distinct conformational flexibility and steric accessibility compared to heteroaromatic C2-substituted azides, which are directly attached to the electron-deficient pyrazine moiety [2]. In experimental click reactions, the C5-azidomethyl group demonstrates comparable or improved yields in CuAAC with terminal alkynes compared to C2-azidoquinoxaline analogs, attributable to reduced steric hindrance and favorable electronic activation of the azide [3].

Click chemistry CuAAC Quinoxaline functionalization Regioselectivity

Click-Derived Triazole Stability: C5-Azidomethyl Conjugates vs. Alternative Linker Chemistries

The 1,2,3-triazole linkage formed via CuAAC between 5-(azidomethyl)quinoxaline and terminal alkynes exhibits superior chemical and metabolic stability compared to alternative bioconjugation chemistries such as amide, ester, or disulfide linkages. The triazole ring is aromatic, resistant to hydrolysis across a broad pH range (pH 2-12), and demonstrates minimal susceptibility to enzymatic cleavage by proteases or esterases that readily degrade amide and ester bonds [1]. In comparative stability assays, triazole-linked conjugates maintain >95% intact structure after 24 hours in pH 7.4 PBS buffer at 37°C, whereas ester-linked analogs show 30-60% degradation under identical conditions [2]. The benzylic nature of the 5-azidomethyl group does not compromise triazole stability and provides a conformationally flexible linkage that may enhance target accessibility without introducing metabolic liability .

Triazole stability Bioconjugation Linker chemistry Metabolic stability

Structural Uniqueness: 5-(Azidomethyl)quinoxaline as a Standalone C5-Substituted Azide Building Block

Among commercially available quinoxaline-based click chemistry building blocks, 5-(azidomethyl)quinoxaline occupies a unique position as one of the few C5-substituted azidomethyl derivatives accessible through standard procurement channels . The majority of catalog-available quinoxaline azides are either C2-substituted (e.g., 2-(azidomethyl)quinoxaline) , derived from 6-aminoquinoxaline precursors for triazole hybrid synthesis [1], or consist of sulfonyl azide derivatives (e.g., 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide) [2]. The C5 substitution pattern on the benzo-fused ring provides a vector for molecular extension that is orthogonal to that afforded by C2 or C6 substitution, enabling exploration of distinct chemical space in structure-activity relationship (SAR) studies .

Chemical supplier landscape Building block uniqueness Quinoxaline derivatives

Click Chemistry Efficiency: Azidomethyl vs. Direct Aryl Azide Reactivity in Quinoxaline Systems

The azidomethyl group (-CH2N3) in 5-(azidomethyl)quinoxaline demonstrates enhanced reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to aryl azides directly bonded to the quinoxaline aromatic system [1]. The methylene spacer electronically decouples the azide from the electron-withdrawing quinoxaline ring system, resulting in higher electron density on the terminal azide nitrogen and consequently faster cycloaddition kinetics [2]. In head-to-head comparisons of structurally related systems, benzylic azides such as 5-(azidomethyl)quinoxaline achieve complete conversion in CuAAC reactions within 12-16 hours under standard conditions (CuSO4/sodium ascorbate, room temperature), whereas aryl azides directly attached to heteroaromatic systems may require 24-48 hours or elevated temperatures to reach comparable yields [1][3].

CuAAC kinetics Azide reactivity Click efficiency Quinoxaline conjugation

5-(Azidomethyl)quinoxaline (CAS 2460756-85-6): Validated Research and Industrial Application Scenarios


Synthesis of C5-Directed Quinoxaline-Triazole Hybrid Libraries for Antimalarial and Antibacterial Screening

5-(Azidomethyl)quinoxaline serves as the azide component in CuAAC reactions with diverse terminal alkynes to generate C5-substituted quinoxaline-triazole hybrid libraries [1]. This scaffold orientation, with the triazole linkage extending from the C5 position of the benzo ring, provides a distinct molecular vector compared to more common C2- or C6-derived triazole hybrids [2]. In antimalarial screening programs, quinoxaline-triazole hybrids synthesized via this route have demonstrated activity against Plasmodium falciparum, with structure-activity relationships indicating that the substitution position on the quinoxaline core significantly influences potency [1]. The C5-azidomethyl building block enables systematic exploration of this underexplored chemical space, potentially yielding leads with differentiated resistance profiles and pharmacokinetic properties [3].

Chemical Biology Probe Development: C5-Targeted Photoaffinity Labeling and Target Identification

The azidomethyl group of 5-(azidomethyl)quinoxaline can be elaborated via CuAAC to incorporate photoaffinity labels (e.g., diazirine or benzophenone moieties) and affinity tags (e.g., biotin) for target identification studies [1]. The benzylic azide offers an optimal balance of stability during probe handling and efficient click conjugation under mild, biocompatible conditions [2]. When a quinoxaline-based small molecule exhibits interesting biological activity, the corresponding 5-azidomethyl derivative enables construction of a trifunctional probe (quinoxaline pharmacophore + photoaffinity group + reporter tag) for pull-down and proteomics experiments [3]. The C5 attachment vector ensures that the installed moieties do not sterically interfere with target binding, a critical consideration validated through comparative binding assays with C2- and C6-functionalized probe analogs [1].

Fluorescent pH Sensor Development Using Quinoxaline Donor-Acceptor Architectures

The quinoxaline core is a well-established electron-accepting component in donor-acceptor (D-A) fluorescent sensors, and 5-(azidomethyl)quinoxaline provides a versatile handle for attaching various donor moieties via click chemistry [1]. In a demonstrated application, an azidoquinoxaline building block was reacted with 1-octyne to yield a colorimetric pH sensor that exhibits distinct absorbance and fluorescence changes in strongly acidic environments (pH 1-3) [2]. The C5 substitution position on the quinoxaline ring influences the conjugated D-A system, allowing fine-tuning of the sensor‘s optical response and pKa [1]. This application highlights the utility of 5-(azidomethyl)quinoxaline beyond medicinal chemistry, extending into materials science and analytical probe development where the combination of quinoxaline photophysics and clickable azide functionality enables rapid sensor prototyping [2].

Comparative SAR Studies: C5 vs. C2 vs. C6 Quinoxaline Functionalization

5-(Azidomethyl)quinoxaline enables direct head-to-head comparison of C5-substituted quinoxaline derivatives against C2- and C6-substituted analogs in systematic structure-activity relationship (SAR) investigations [1]. Researchers can synthesize a matched molecular pair series—identical triazole-linked payloads attached at different positions of the quinoxaline core—to isolate the contribution of substitution position to biological activity, physicochemical properties, and metabolic stability [2]. Such comparative studies have revealed that quinoxaline derivatives bearing substituents at the C5 position of the benzo ring often exhibit distinct potency and selectivity profiles compared to their C2- or C6-substituted counterparts in kinase inhibition [3], antimicrobial [1], and antimalarial [2] assays. Procurement of 5-(azidomethyl)quinoxaline is thus essential for laboratories conducting comprehensive SAR analyses that require access to all three major substitution vectors (C2, C5, C6) of the quinoxaline scaffold.

Technical Documentation Hub

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